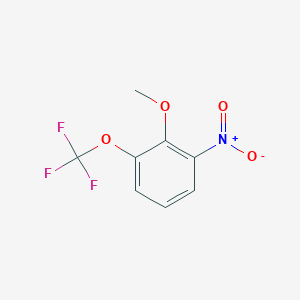

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-methoxy-1-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-7-5(12(13)14)3-2-4-6(7)16-8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIXEGMYVONDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Introduction

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Molecules bearing a combination of electron-donating and electron-withdrawing groups on a benzene scaffold serve as versatile intermediates for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth technical overview of a proposed synthetic route for 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene, a compound of interest due to its unique substitution pattern. The presence of a methoxy, a nitro, and a trifluoromethoxy group imparts specific electronic and steric properties that make it a valuable building block for further chemical elaboration. This document will detail a logical and efficient synthetic pathway, supported by established chemical principles and literature precedents.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential introduction of the functional groups, taking into account their directing effects in electrophilic aromatic substitution. The 1,2,3-substitution pattern requires careful planning to achieve the desired regioselectivity.

Our proposed strategy involves the nitration of a 1,3-disubstituted benzene precursor, specifically 1-methoxy-3-(trifluoromethoxy)benzene. This approach leverages the synergistic directing effects of the methoxy and trifluoromethoxy groups to favor the introduction of the nitro group at the C2 position.

Caption: Retrosynthetic analysis of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene.

Proposed Synthetic Pathway

The proposed forward synthesis is a three-step process starting from the readily available 3-aminophenol.

A Technical Guide to the Predicted Physicochemical Properties and Experimental Characterization of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Executive Summary

This document provides a detailed technical overview of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene, a novel substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the absence of comprehensive published data for this specific molecule, this guide establishes a predictive profile of its core physicochemical properties based on established chemical principles and data from structural analogues. We further present a complete suite of validated experimental protocols for the empirical determination of these properties, ensuring a robust framework for researchers. The strategic incorporation of methoxy (electron-donating), nitro (electron-withdrawing), and trifluoromethoxy (lipophilic, metabolically stable) groups suggests a unique electronic and steric profile, making this compound a compelling candidate for drug discovery programs.[1][2] This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of this molecule.

Introduction and Molecular Context

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a polysubstituted aromatic compound. Its structure is defined by a benzene ring functionalized with three key substituents whose interplay dictates its overall chemical personality.

-

Trifluoromethoxy Group (-OCF₃): This functional group is of high interest in modern drug design. It is a powerful lipophilicity enhancer, which can improve a molecule's ability to cross cellular membranes.[1] Furthermore, the OCF₃ group is exceptionally stable towards metabolic degradation, a property that can increase the bioavailability and in-vivo half-life of a drug candidate.[1]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Its presence is also a common feature in various bioactive molecules.

-

Methoxy Group (-OCH₃): In contrast to the nitro group, the methoxy group is electron-donating through resonance. The electronic push-pull relationship between the methoxy and nitro groups across the aromatic system creates a unique dipole moment and modulates the reactivity of the ring's carbon atoms.

The specific 1,2,3- (ortho, meta) substitution pattern suggests significant steric and electronic interactions between the adjacent groups, which will be critical in determining the molecule's conformation, reactivity, and interaction with biological targets.

Predicted Physicochemical Profile

The following properties are predicted based on calculations and analysis of structurally similar compounds. Experimental verification is essential and the protocols to do so are detailed in Section 3.

| Property | Predicted Value / Description | Rationale & Comparative Analysis |

| Molecular Formula | C₈H₆F₃NO₄ | Derived from the chemical structure. |

| Molecular Weight | 237.14 g/mol | Calculated from the molecular formula. This is comparable to related structures like 1-Fluoro-2-methoxy-3-nitrobenzene (171.13 g/mol ).[3] |

| Appearance | Likely a pale yellow solid or oil | Many nitrated aromatic compounds are crystalline solids with a yellowish hue at room temperature. |

| Boiling Point | Estimated >250 °C | Based on analogues like m-Nitroanisole (Boiling Point: 258 °C / 531.2 K).[4] The addition of the heavy OCF₃ group would be expected to increase this value. |

| Melting Point | Estimated 40 - 60 °C | Highly dependent on crystal packing. m-Nitroanisole has a melting point of 38 °C (311.15 K).[4] The less symmetrical substitution pattern might result in a similar or slightly higher melting point. |

| Aqueous Solubility | Sparingly soluble to insoluble | The presence of polar nitro and ether groups is offset by the nonpolar benzene ring and the highly lipophilic trifluoromethoxy group. Analogues like 2-Chloro-1-methoxy-3-nitrobenzene are described as sparingly soluble in water.[5] |

| Lipophilicity (XLogP3-AA) | Estimated ~2.5 - 3.5 | This is a critical parameter. The XLogP3-AA for the similar 2-Fluoro-6-nitroanisole is 1.8.[3] Replacing the fluorine with the significantly more lipophilic OCF₃ group will substantially increase the LogP value.[1] |

| Acidity/Basicity | Neutral | The molecule lacks readily ionizable protons or basic sites like amines. It is not expected to dissolve in dilute aqueous acid or base. |

| Topological Polar Surface Area (TPSA) | ~64.9 Ų | Calculated based on the nitro and ether oxygen atoms. This value is slightly higher than that of 2-Fluoro-6-nitroanisole (55.1 Ų), suggesting moderate polarity from the functional groups themselves.[3] |

Experimental Protocols for Property Determination

To move from prediction to empirical fact, a systematic experimental workflow is required. The following protocols are designed to be self-validating and provide a comprehensive characterization of the compound.

Structural Elucidation and Purity Assessment

The foundational step is to confirm the chemical identity and purity of the synthesized compound. This is achieved through a combination of spectroscopic and chromatographic techniques.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a gradient system of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient: Run a linear gradient from 30% B to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: Use a UV detector set to 254 nm and 280 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Injection: Inject 5 µL of the sample solution.

-

Analysis: Purity is determined by integrating the area of the main peak relative to the total peak area. A purity of >95% is typically required for further studies.

Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. A single, sharp peak indicates a high degree of purity, validating the sample for further, more sensitive tests like NMR and MS.

Lipophilicity Determination (logP)

Lipophilicity is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for its determination.[6]

Protocol: Shake-Flask Method for logP (Based on OECD Guideline 107)

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then allowing the phases to separate.

-

Stock Solution: Prepare a stock solution of the test compound in n-octanol at a concentration of ~1 mg/mL.

-

Partitioning: In a screw-cap vial, combine 5 mL of the pre-saturated n-octanol stock solution and 5 mL of the pre-saturated water.

-

Equilibration: Shake the vial vigorously for 20 minutes at a constant temperature (e.g., 25 °C).

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method as described above.

-

Calculation: Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]water. The final value is expressed as logP.

Trustworthiness: This protocol is self-validating. By pre-saturating the solvents, the mutual miscibility is accounted for. Centrifugation ensures that no micro-emulsions interfere with the measurement. The use of a calibrated analytical method for quantification provides accuracy.

Caption: Decision workflow for systematic solubility assessment.

Anticipated Spectroscopic Profile

The following spectral data are predicted based on the compound's structure.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals for the three aromatic protons. Due to the lack of symmetry, each proton will be unique, likely appearing as complex multiplets (doublet of doublets, etc.) due to ortho and meta coupling. [7]Aliphatic Region (δ ~4.0 ppm): A sharp singlet integrating to 3 protons, corresponding to the methoxy (-OCH₃) group. |

| ¹⁹F NMR | A single, sharp signal (a singlet) around δ -58 to -60 ppm, characteristic of an aromatic trifluoromethoxy group. [8] |

| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals for the six unique aromatic carbons. The carbons attached to the oxygen and nitro groups will be significantly shifted. Aliphatic Region (δ ~55-60 ppm): One signal for the methoxy carbon. CF₃ Carbon: A quartet (due to C-F coupling) will be observed for the trifluoromethoxy carbon. |

| IR Spectroscopy | ~2850-3000 cm⁻¹: C-H stretching (aromatic and methyl). ~1520 & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. ~1250-1000 cm⁻¹: Strong C-O (ether) and C-F stretching bands. |

| HRMS (EI+) | Molecular Ion (M⁺): A prominent peak at m/z 237.0276, corresponding to the exact mass of [C₈H₆F₃NO₄]⁺. |

Safety and Handling Considerations

While specific toxicological data for this compound is not available, a conservative approach based on its functional groups is warranted.

-

General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Potential Hazards:

-

Aromatic nitro compounds can have varying levels of toxicity, and some are associated with methemoglobinemia. * The toxicological properties have likely not been fully investigated. [9][10][11]Avoid inhalation, ingestion, and direct skin contact.

-

In case of exposure, flush affected areas with copious amounts of water and seek medical attention. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment. [10]

-

Conclusion

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene represents a molecule of significant interest for chemical and pharmaceutical research. Its predicted properties, particularly high lipophilicity and metabolic stability conferred by the trifluoromethoxy group, make it an attractive scaffold. This guide provides a robust predictive framework for its physicochemical characteristics and, more importantly, details the essential experimental protocols needed for its empirical validation. The successful characterization of this compound will pave the way for its application in the rational design of new therapeutic agents and advanced materials.

References

-

Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

2-Fluoro-6-nitroanisole | C7H6FNO3. PubChem. [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. National Institutes of Health. [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arenes". Angewandte Chemie. [Link]

-

Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Defense Technical Information Center. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Solubility test for Organic Compounds. SlideShare. [Link]

-

Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Cheméo. [Link]

-

Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Cole-Parmer. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Supporting information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids". The Royal Society of Chemistry. [Link]

-

2-NITROPHENYL OCTYL ETHER SAFETY DATA SHEET. Georganics. [Link]

-

Benzene, 1-Fluoro-2-Methoxy-3-Nitro- | Chemical Properties, Safety Data, Applications & Suppliers. Alchemist-chem. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

How could the signals in the 6.5–8.1-ppm region of their ¹H NMR.. Filo. [Link]

-

State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry. [Link]

-

2-Fluoro-1-methoxy-3-nitrobenzene. MySkinRecipes. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Benzene, 1-methoxy-3-nitro-. NIST WebBook. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-6-nitroanisole | C7H6FNO3 | CID 598606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-methoxy-3-nitro- (CAS 555-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. guidechem.com [guidechem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Question: How could the signals in the 6.5–8.1-ppm region of their ¹H NMR.. [askfilo.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene: Synthesis, Properties, and Potential Applications

Introduction: Unveiling a Novel Aromatic Scaffold

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic functionalization of aromatic rings is paramount. The compound 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene represents a unique and largely unexplored molecular architecture. A thorough search of prominent chemical databases, including the Chemical Abstracts Service (CAS) registry, reveals no assigned CAS number for this specific substitution pattern as of early 2026. This indicates its status as a novel chemical entity, presenting both a challenge and an opportunity for synthetic chemists and drug development professionals.

The absence of a CAS number signifies that the substance has not been previously registered and indexed, a process required for newly synthesized compounds to be cataloged in the global chemical library.[1][2] The registration of a new substance involves submitting its unique and completely defined molecular structure for assignment of a CAS Registry Number.[2][3]

This guide, therefore, serves as a forward-looking technical whitepaper. It is designed to provide researchers and scientists with a comprehensive, albeit predictive, understanding of this compound. We will delve into a plausible synthetic pathway, forecast its physicochemical and spectroscopic properties based on established principles, analyze its potential reactivity, and explore its promising applications, particularly in medicinal chemistry where the interplay of its constituent functional groups—methoxy, nitro, and trifluoromethoxy—is of significant interest.

Proposed Synthesis: A Strategic Approach to Polysubstitution

The synthesis of a polysubstituted benzene such as 2-methoxy-1-nitro-3-(trifluoromethoxy)benzene requires careful planning to control the regioselectivity of the reactions. The order of introduction of the substituents is critical due to their directing effects in electrophilic aromatic substitution. The methoxy group (-OCH₃) is an activating ortho-, para-director, while the nitro group (-NO₂) and the trifluoromethoxy group (-OCF₃) are deactivating meta-directors.[4][5]

A logical retrosynthetic analysis suggests a multi-step pathway beginning with a precursor that allows for the sequential and controlled introduction of the desired functional groups. One plausible route begins with the commercially available 2-methoxyphenol.

Caption: Proposed synthetic workflow for 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene.

Causality in Experimental Design

The rationale for this synthetic sequence is rooted in the directing effects of the substituents.

-

Trifluoromethoxylation of 2-Methoxyphenol: The initial step involves converting the hydroxyl group of 2-methoxyphenol into a trifluoromethoxy group. This can be achieved through various modern trifluoromethoxylation reagents. This approach is chosen to install the two ortho-para directing groups first.

-

Nitration of 1-Methoxy-2-(trifluoromethoxy)benzene: With both the methoxy and trifluoromethoxy groups on the ring, the subsequent nitration step is directed by their combined influence. The methoxy group is a strong activating ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. The activating methoxy group will predominantly direct the incoming nitro group to its ortho and para positions. One of the ortho positions is already occupied by the trifluoromethoxy group, and the other is sterically hindered. Therefore, nitration is expected to occur at the para position relative to the methoxy group, which is also the meta position to the trifluoromethoxy group, yielding the desired product.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 1-Methoxy-2-(trifluoromethoxy)benzene

-

To a solution of 2-methoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane, add a base (e.g., pyridine, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a trifluoromethoxylating agent (e.g., trifluoromethyl triflate or a hypervalent iodine reagent, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-methoxy-2-(trifluoromethoxy)benzene.

-

-

Step 2: Synthesis of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1-methoxy-2-(trifluoromethoxy)benzene (1.0 eq) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield the final product, 2-methoxy-1-nitro-3-(trifluoromethoxy)benzene.

-

Predicted Physicochemical and Spectroscopic Properties

The properties of the title compound can be predicted by examining data from structurally similar molecules, such as 4-(Trifluoromethoxy)nitrobenzene (CAS 713-65-5).[6][7]

| Property | Predicted Value |

| Molecular Formula | C₈H₆F₃NO₄ |

| Molecular Weight | 253.13 g/mol |

| Appearance | Pale yellow solid or oil |

| Boiling Point | ~220-240 °C |

| Density | ~1.5 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone); Insoluble in water. |

Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | Three aromatic protons exhibiting complex splitting patterns in the range of δ 7.0-8.0 ppm. A singlet for the methoxy protons around δ 3.9-4.1 ppm. |

| ¹³C NMR | Aromatic carbons between δ 110-160 ppm. The carbon bearing the -OCF₃ group will show a quartet due to C-F coupling. The methoxy carbon will appear around δ 56-60 ppm. |

| ¹⁹F NMR | A singlet for the -OCF₃ group in the range of δ -58 to -60 ppm. |

| IR (cm⁻¹) | ~1520-1540 and ~1340-1360 (asymmetric and symmetric NO₂ stretching), ~2850-2950 (C-H stretching of -OCH₃), ~1250-1290 (C-O-C stretching), ~1150-1210 (C-F stretching). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 253. Possible fragments corresponding to the loss of -NO₂, -OCH₃, and -OCF₃. |

Reactivity and Mechanistic Insights

The electronic nature of the benzene ring in 2-methoxy-1-nitro-3-(trifluoromethoxy)benzene is complex due to the competing effects of its substituents.

-

Methoxy Group (-OCH₃): An activating group due to its +R (resonance) effect, which donates electron density to the ring. It is an ortho-, para-director.

-

Nitro Group (-NO₂): A strongly deactivating group due to its -I (inductive) and -R effects, withdrawing electron density. It is a meta-director.

-

Trifluoromethoxy Group (-OCF₃): A deactivating group. While the oxygen can donate via resonance (+R), the strong -I effect of the three fluorine atoms dominates, making it a net electron-withdrawing group. It is considered a meta-director.[8]

Sources

- 1. CAS Number Application - Proregulations [proregulations.com]

- 2. web.cas.org [web.cas.org]

- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. innospk.com [innospk.com]

- 7. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

"spectral data of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene"

An In-depth Technical Guide to the Predicted Spectral Characteristics of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Introduction

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by its substituent groups—an electron-donating methoxy group and two powerful electron-withdrawing groups (nitro and trifluoromethoxy)—make it a subject of interest for synthetic chemists. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.[1]

While comprehensive experimental spectral data for this specific molecule is not widely published, this guide provides a robust, predictive framework based on established principles of spectroscopy and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who may have synthesized this compound and require a technical guide for its structural elucidation and confirmation using modern spectroscopic techniques. We will detail the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the predicted spectral features.

Molecular Structure and Numbering

The structural arrangement and IUPAC numbering scheme for 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene are crucial for the unambiguous assignment of spectral signals.

Caption: Molecular structure of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[2] A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.

-

Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The spectrum is predicted to show three distinct signals in the aromatic region and one singlet for the methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.65 - 7.75 | Doublet of doublets (dd) | Jortho = 7.5 - 8.5, Jmeta = 1.5 - 2.5 | 1H |

| H-4 | 7.55 - 7.65 | Triplet (t) or dd | Jortho ≈ 8.0 | 1H |

| H-5 | 7.30 - 7.40 | Doublet of doublets (dd) | Jortho = 7.5 - 8.5, Jmeta = 1.0 - 2.0 | 1H |

| -OCH₃ | 3.95 - 4.05 | Singlet (s) | N/A | 3H |

Interpretation and Causality

-

Aromatic Protons (H-4, H-5, H-6): These three adjacent protons form a complex ABC spin system.

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂), which deshields it significantly, causing it to appear at the most downfield position in the aromatic region. It will be split by H-5 (ortho-coupling) and H-4 (meta-coupling).

-

H-4: This proton is positioned between the electron-withdrawing trifluoromethoxy group (-OCF₃) and another aromatic proton. Its chemical shift is influenced by both adjacent groups. It is expected to appear as a triplet (or doublet of doublets with similar coupling constants) due to coupling with H-5 and H-6.

-

H-5: This proton is ortho to the electron-donating methoxy group (-OCH₃), which has a shielding effect. Consequently, H-5 is predicted to be the most upfield of the aromatic signals. It will be split by H-4 (ortho-coupling) and H-6 (meta-coupling).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift around 4.0 ppm is typical for an aromatic methoxy group.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz).[2]

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A sufficient number of scans and a suitable relaxation delay are required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Spectral Data

The proton-decoupled spectrum is expected to show 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupling) |

| C-1 (C-NO₂) | 148 - 152 | Singlet |

| C-2 (C-OCH₃) | 155 - 159 | Singlet |

| C-3 (C-OCF₃) | 145 - 149 | Quartet (q), J ≈ 2-5 Hz |

| C-4 | 128 - 132 | Singlet |

| C-5 | 115 - 119 | Singlet |

| C-6 | 125 - 129 | Singlet |

| -CF₃ | 120 - 124 | Quartet (q), J ≈ 270 Hz |

| -OCH₃ | 56 - 58 | Singlet |

Interpretation and Causality

-

Quaternary Carbons (C-1, C-2, C-3): These carbons, directly attached to the substituent groups, will have their chemical shifts strongly influenced by them.

-

C-2 (C-OCH₃): The carbon attached to the methoxy oxygen is significantly deshielded and is predicted to be the most downfield aromatic carbon.

-

C-1 (C-NO₂): The ipso-carbon attached to the nitro group is also strongly deshielded.[2]

-

C-3 (C-OCF₃): The carbon bonded to the trifluoromethoxy group will be deshielded and appear as a small quartet due to two-bond coupling with the three fluorine atoms (²JCF).

-

-

Aromatic CH Carbons (C-4, C-5, C-6): Their shifts are determined by the combined electronic effects of the substituents. C-5, being para to the nitro group and ortho to the methoxy group, is expected to be the most shielded (upfield).

-

-CF₃ Carbon: The carbon of the trifluoromethoxy group will exhibit a characteristic large quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF). This is a definitive signal for the -OCF₃ group.[2]

-

-OCH₃ Carbon: The methoxy carbon signal is expected in the typical range of 56-58 ppm.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan first, then scan the sample.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1340 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| C-F Stretch | 1250 - 1050 | Very Strong (multiple bands) |

| Aryl Ether C-O Stretch | 1275 - 1200 | Strong |

Interpretation and Causality

-

Nitro Group (NO₂): The most characteristic signals will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. Their exact position is sensitive to the electronic environment.[3]

-

Trifluoromethoxy Group (-OCF₃): This group will produce very strong and broad absorption bands in the 1250-1050 cm⁻¹ region due to the C-F stretching vibrations.

-

Methoxy Group (-OCH₃): The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The aryl ether C-O bond will give a strong signal around 1250 cm⁻¹.

-

Aromatic Ring: The spectrum will show C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectral Data

-

Molecular Formula: C₈H₆F₃NO₄

-

Exact Molecular Weight: 237.0249 g/mol

-

Predicted Molecular Ion (M⁺): A prominent peak is expected at m/z = 237.

Predicted Fragmentation Pathway

The fragmentation is dictated by the stability of the resulting ions and neutral fragments.

Caption: Predicted major fragmentation pathways for 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene under EI-MS.

-

Loss of NO₂ (m/z 191): A very common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da) to form a stable cation at m/z 191.

-

Loss of a Methyl Radical (m/z 222): Alpha-cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 222. This ion may subsequently lose carbon monoxide (CO).

-

Loss of a Trifluoromethyl Radical (m/z 168): Cleavage of the C-O bond in the trifluoromethoxy group can lead to the loss of a •CF₃ radical (69 Da), yielding a fragment at m/z 168.

Conclusion

This technical guide provides a detailed prediction of the key spectral data for 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, constitute a comprehensive analytical framework. By comparing experimentally acquired data with these predictions, researchers can confidently verify the synthesis and structural integrity of this valuable chemical intermediate. The causality-driven explanations for the spectral features are intended to provide deeper insight and serve as a reliable reference for scientists in the field.

References

- Vertex AI Search. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold.

- Guidechem. (n.d.). Benzene, 2-chloro-1-methoxy-3-nitro- 3970-39-6 wiki.

- Supporting Information. (2010). Journal of Fluorine Chemistry, 131, 951-957.

- PubChem. (n.d.). Benzene, 2-methoxy-1-methyl-4-nitro-.

- Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- NIST WebBook. (n.d.). Benzene, 1-methoxy-2-nitro-.

- NIST WebBook. (n.d.). Benzene, 1-methoxy-2-nitro- IR Spectrum.

- NIST WebBook. (n.d.). Benzene, 1-methoxy-3-nitro-.

- MySkinRecipes. (n.d.). 2-Fluoro-1-methoxy-3-nitrobenzene.

- Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

- ChemicalBook. (n.d.). (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum.

- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Benchchem. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1.

- NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene. Aimed at researchers, chemists, and professionals in drug development, this document elucidates the complex interplay of substituent effects on the aromatic proton environment. We will deconstruct the influence of the methoxy, nitro, and trifluoromethoxy groups on chemical shifts and coupling constants. This guide offers a robust framework for spectral interpretation, grounded in fundamental NMR principles and supported by data from analogous structures, and presents a self-validating experimental workflow for empirical verification.

Introduction: The Structural and Spectroscopic Challenge

2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a polysubstituted aromatic compound featuring a unique convergence of electron-donating and electron-withdrawing moieties. The precise characterization of such molecules is paramount for confirming synthetic outcomes and for understanding their electronic properties, which are critical in fields like medicinal chemistry and materials science. ¹H NMR spectroscopy serves as the primary tool for this structural elucidation. However, the interpretation of the resulting spectrum is non-trivial due to the complex electronic perturbations on the benzene ring.

The benzene core is trisubstituted at adjacent positions (1, 2, and 3), leaving three contiguous protons at the C4, C5, and C6 positions. The challenge lies in accurately assigning the signals corresponding to these protons, which requires a nuanced understanding of the electronic effects each substituent imparts.

The Causality of Substituent Effects on the Aromatic System

The chemical shift of an aromatic proton is dictated by the local magnetic field it experiences, which is modulated by the electron density of the carbon to which it is attached.[1] Substituents influence this electron density through inductive and resonance effects.

-

Nitro Group (-NO₂ at C1): The nitro group is a powerful electron-withdrawing group (EWG) through both resonance (mesomeric, -R) and induction (-I). It significantly decreases electron density at the ortho and para positions, causing a substantial downfield shift (deshielding) for protons at these locations.[2] In this molecule, the proton at C6 is ortho to the nitro group and is expected to be the most deshielded.

-

Methoxy Group (-OCH₃ at C2): The methoxy group is an electron-donating group (EDG) primarily through resonance (+R), where its lone pair of electrons delocalizes into the aromatic π-system.[1] This increases electron density, particularly at the ortho and para positions, leading to an upfield shift (shielding). While it has a weaker -I effect, the +R effect is dominant.

-

Trifluoromethoxy Group (-OCF₃ at C3): The -OCF₃ group is a potent EWG. Unlike the nitro group, its primary influence is a very strong inductive (-I) effect stemming from the high electronegativity of the three fluorine atoms. This effect strongly deshields nearby protons, particularly the ortho proton at C4.

The cumulative effect on each proton is a vector sum of these competing and reinforcing influences, making a proton-by-proton analysis essential.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the substituent effects, we can predict the characteristics of the ¹H NMR spectrum. The aromatic protons (H4, H5, H6) will appear in the typical aromatic region of a ¹H NMR spectrum (δ 6.5-8.5 ppm).[3] The methoxy protons will appear as a singlet further upfield.

The Aromatic Region (AMX System)

The three adjacent aromatic protons are chemically distinct and will form a three-spin system, likely an AMX system, where each proton splits the others.

-

H6 (Proton at C6): This proton is ortho to the strongly deshielding -NO₂ group. It is meta to the -OCH₃ group and para to the -OCF₃ group. The dominant ortho-deshielding effect of the nitro group is expected to shift this proton the furthest downfield. It is coupled only to H5, and thus should appear as a doublet with a typical ortho coupling constant (³J).

-

H4 (Proton at C4): This proton is ortho to the inductively electron-withdrawing -OCF₃ group and meta to the -NO₂ group. It is also para to the electron-donating -OCH₃ group. The combined deshielding from the -OCF₃ and -NO₂ groups will result in a significant downfield shift, though likely less than that of H6. It is coupled to H5 and will appear as a doublet (³J).

-

H5 (Proton at C5): This proton is positioned meta to all three substituents. Meta effects are generally weaker than ortho/para effects.[4] Therefore, H5 will be the most shielded (furthest upfield) of the three aromatic protons. It is coupled to both H4 and H6. Since the coupling constants ³J(H5-H4) and ³J(H5-H6) are expected to be similar, this signal will likely appear as a triplet or a doublet of doublets.

The Aliphatic Region

-

-OCH₃ Protons: The three protons of the methoxy group are equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet. The proximity to the electron-withdrawing nitro group will shift it slightly downfield compared to anisole, likely in the δ 3.9-4.1 ppm range.

Summary of Predicted Data

The predicted spectral data are summarized in the table below. Chemical shifts are estimated based on additive models and data from comparable substituted benzenes.[2][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 8.0 – 8.3 | Doublet (d) | ³J ≈ 8-9 | Strong deshielding ortho to -NO₂ group. |

| H4 | 7.7 – 7.9 | Doublet (d) | ³J ≈ 8-9 | Deshielding ortho to -OCF₃ and meta to -NO₂. |

| H5 | 7.3 – 7.5 | Triplet (t) | ³J ≈ 8-9 | Most shielded aromatic proton, meta to all substituents. |

| -OCH₃ | 3.9 – 4.1 | Singlet (s) | N/A | Isolated methyl group protons. |

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of a high-fidelity spectrum for unambiguous interpretation, the following protocol is recommended. This workflow is designed to be self-validating by incorporating standard best practices for NMR spectroscopy.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of solid 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering good solubility and a clean spectral window. It contains a residual proton signal at δ 7.26 ppm that can serve as an internal reference.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal chemical shift reference for ultimate accuracy.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced signals in the aromatic region of polysubstituted benzenes.[6]

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse (zg30) sequence is sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 5 seconds. Causality: A longer relaxation delay ensures that all protons, especially those with longer T1 relaxation times, are fully relaxed before the next pulse, allowing for accurate integration.

-

Number of Scans (NS): 16-64 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio.

-

Spectral Width (SW): 0-12 ppm.

-

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis to the TMS signal (δ 0.00 ppm) or the residual CDCl₃ signal (δ 7.26 ppm).

-

Integration: Integrate the area under each signal to determine the relative number of protons.

Visualization of Key Structural and Experimental Relationships

Diagrams created using Graphviz clarify the molecular couplings and the logical flow of the experimental process.

Caption: Key through-bond (J-coupling) interactions in the aromatic system.

Caption: A validated workflow from sample preparation to structural analysis.

Conclusion

The ¹H NMR spectrum of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is predicted to exhibit a characteristic pattern defined by its unique substitution. The aromatic region should display three distinct signals corresponding to an AMX spin system, with the proton ortho to the nitro group (H6) being the most downfield. The methoxy group will present as a singlet. This detailed predictive analysis, combined with the rigorous experimental protocol provided, equips researchers with the necessary tools to confidently acquire, interpret, and validate the structure of this and similarly complex substituted aromatic compounds.

References

-

University of Rochester. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products. [Link]

-

Friebolin, H. (n.d.). ¹H NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Fluorine Chem., 2010, 131, 951-957. [Link]

-

Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]

-

Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Abstract

This guide provides a comprehensive technical analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene. This complex aromatic compound, featuring a unique combination of electron-donating and electron-withdrawing substituents, presents a challenging yet illustrative case for spectral interpretation. We will delve into the theoretical principles governing chemical shifts, provide a detailed, rationalized prediction of the full ¹³C NMR spectrum, outline a rigorous experimental protocol for data acquisition, and present the data in a clear, structured format. This document is intended for researchers and professionals in organic chemistry and drug development who rely on NMR spectroscopy for structural elucidation.

Theoretical Principles: Deconstructing Substituent Effects

The ¹³C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is dictated by the degree to which a carbon nucleus is shielded or deshielded by its surrounding electron density.[1] In 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene, the substitution pattern creates a complex interplay of competing electronic effects.

To predict the spectrum, we must understand the influence of each substituent:

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and a strong negative mesomeric or resonance effect (-M). The -M effect withdraws electron density specifically from the ortho and para positions, causing significant deshielding (a downfield shift to higher ppm values) at these carbons.[2][3]

-

Methoxy Group (-OCH₃): The methoxy group exhibits a dual nature. Oxygen's electronegativity results in a weak -I effect. However, this is overwhelmingly surpassed by its strong positive mesomeric effect (+M), where the oxygen lone pairs donate electron density into the aromatic ring. This +M effect significantly shields the ortho and para carbons, causing an upfield shift to lower ppm values.

-

Trifluoromethoxy Group (-OCF₃): This group is a potent electron-withdrawer, dominated by the exceptionally strong -I effect of the three fluorine atoms. This effect strongly deshields the carbon to which it is attached (ipso-carbon) and influences the rest of the ring. Unlike the methoxy group, its ability to donate electron density via resonance is severely diminished.

The final chemical shift of each carbon is a weighted sum of these competing inductive and resonance effects, further complicated by their placement in a sterically crowded 1,2,3-substitution pattern.

Caption: Competing electronic effects on the benzene ring.

Predicted ¹³C NMR Spectrum and Signal Assignment

Due to the molecule's asymmetry, all eight carbon atoms (six aromatic, one methoxy, and one trifluoromethoxy) are chemically non-equivalent and are expected to produce eight distinct signals in a proton-decoupled ¹³C NMR spectrum.[4] The predicted chemical shifts are derived from the foundational value for benzene (~128.5 ppm) and adjusted based on additive substituent chemical shift (SCS) effects, with expert consideration for ortho-interactions.

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

| Carbon Atom | Predicted δ (ppm) | Rationale |

| C1 (-NO₂) | ~148 | Ipso-carbon to a nitro group is strongly deshielded.[3] |

| C2 (-OCH₃) | ~150 - 155 | Shielded by the +M effect of its own methoxy group but strongly deshielded by adjacent -NO₂ and -OCF₃ groups. |

| C3 (-OCF₃) * | ~140 - 145 | Ipso-carbon to the -OCF₃ group is deshielded by the strong -I effect. |

| C4 | ~125 - 130 | Para to the -NO₂ (-M effect, deshielding) and ortho to the -OCF₃ (-I effect, deshielding). |

| C5 | ~122 - 127 | Meta to -NO₂ and -OCF₃, but para to the strongly donating -OCH₃ group (+M effect, shielding). |

| C6 | ~115 - 120 | Ortho to the -NO₂ (-M effect, deshielding) but also ortho to the powerfully donating -OCH₃ group (+M effect, strong shielding). |

| -OCH₃ | ~56 - 62 | Typical range for an aromatic methoxy carbon.[5] |

| -OCF₃ | ~120 (quartet) | Deshielded and split into a quartet by one-bond coupling to the three fluorine atoms (¹J(C,F) ≈ 250-260 Hz). |

*Note: Signals for quaternary carbons (C1, C2, C3) are expected to be of lower intensity due to longer relaxation times.

Experimental Protocol for Spectrum Acquisition

Trustworthy data is the bedrock of analytical science. The following protocol outlines a self-validating system for acquiring a high-quality ¹³C NMR spectrum.

3.1. Sample Preparation

-

Mass Measurement: Accurately weigh 20-30 mg of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, well-characterized residual solvent peak at ~77.16 ppm.

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz NMR spectrometer.

-

Instrument Insertion & Locking: Insert the sample into the magnet. Lock the field on the deuterium signal of the CDCl₃ solvent.

-

Tuning & Shimming: Tune the ¹³C probe and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm. This range covers all expected carbon signals.[1]

-

Transmitter Frequency: Centered at ~100 ppm.

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 5.0 seconds. A longer delay is critical to allow for the complete T1 relaxation of the quaternary carbons (C1, C2, C3), ensuring their signals are not attenuated or lost.[6]

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automated baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a testament to the power of NMR spectroscopy in resolving complex molecular structures. A thorough understanding of fundamental electronic principles—inductive and mesomeric effects—allows for a confident, rational assignment of each carbon signal.[7] The predicted spectrum, characterized by eight unique signals including a distinct quartet for the -OCF₃ carbon, provides a clear fingerprint for this molecule. By adhering to the rigorous, self-validating experimental protocol detailed herein, researchers can reliably obtain high-fidelity data, ensuring accurate structural confirmation and paving the way for further investigation in drug development and materials science.

References

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Copper-Mediated Trifluoromethylation. Retrieved from [Link]

-

Pond, D. (2021). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Pearson Education. (2023). How might you use ¹³C NMR spectroscopy to differentiate between ortho, meta, and para isomers? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Reddit. (2020). C-NMR of substituted benzene. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. reddit.com [reddit.com]

"electronic effects of substituents in 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene"

An In-Depth Technical Guide to the Electronic Effects of Substituents in 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the intramolecular electronic effects within 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene. This polysubstituted aromatic compound presents a complex interplay of competing and reinforcing electronic influences, which are critical for predicting its reactivity, metabolic stability, and potential applications in medicinal chemistry and materials science. By dissecting the individual contributions of the methoxy (-OCH3), nitro (-NO2), and trifluoromethoxy (-OCF3) groups through inductive and resonance effects, this paper offers a predictive framework for its chemical behavior. We will explore the cumulative impact on the electron density distribution of the benzene ring, supported by quantitative data such as Hammett parameters, and propose experimental and computational workflows for empirical validation.

Introduction to Substituent Electronic Effects

The reactivity and properties of a benzene ring are profoundly influenced by its substituents.[1] These influences are broadly categorized into two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent's atoms and the ring's carbon atoms. Electron-withdrawing groups (EWGs) possess a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density into the ring.[2]

-

Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs or pi bonds can donate electron density to the ring (+R effect) or withdraw electron density from it (-R effect).[3]

The net effect of a substituent is a combination of these two factors, which determines whether the group is "activating" (making the ring more reactive towards electrophiles) or "deactivating" (making it less reactive).[4]

Analysis of Individual Substituents

To understand the electronic landscape of the target molecule, we must first analyze the characteristics of each substituent in isolation.

The Methoxy Group (-OCH3)

The methoxy group is a classic example of a substituent where resonance and inductive effects are in opposition.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the C-O sigma bond.[5]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions.[3][5]

Crucially, the +R effect of the methoxy group is significantly stronger than its -I effect, leading to an overall activation of the aromatic ring.[5] This makes it a powerful ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[6]

The Nitro Group (-NO2)

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong withdrawal of electron density through the C-N sigma bond.[4]

-

Resonance Effect (-R): The nitro group strongly withdraws electron density from the aromatic π-system through resonance, creating significant positive character at the ortho and para positions.[7]

Both the -I and -R effects work in concert, making the nitro group a potent deactivator of the benzene ring towards EAS.[4] The resulting electron deficiency at the ortho and para positions makes it a strong meta-director.[7][8]

The Trifluoromethoxy Group (-OCF3)

The trifluoromethoxy group exhibits a more complex electronic profile, often referred to as a "pseudo-halogen".[9]

-

Inductive Effect (-I): This is the dominant effect. The three highly electronegative fluorine atoms create an extremely powerful electron-withdrawing inductive effect that is transmitted through the oxygen atom to the ring.[5][9] This makes the -OCF3 group a strong deactivator.

-

Resonance Effect (+R): Similar to the methoxy group, the oxygen atom possesses lone pairs that can be donated to the ring. However, the strong inductive pull of the trifluoromethyl moiety significantly curtails the oxygen's ability to donate these electrons, making the +R effect very weak compared to that of a methoxy group.[5]

Despite being a deactivating group due to its overwhelming -I effect, the weak +R effect is sufficient to direct incoming electrophiles to the ortho and para positions.

The interplay of these inductive and resonance effects can be visualized as follows:

Caption: Inductive (-I) and Resonance (+R/-R) effects of the individual substituents.

Quantitative Assessment: Hammett Parameters

The electronic influence of these groups can be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[10] A positive σ value indicates an electron-withdrawing character, while a negative value signifies electron-donating character.[10]

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Dominant Effect (at para position) |

| -OCH3 | +0.12[11] | -0.27[11] | Strong Resonance Donation |

| -NO2 | +0.71[11] | +0.78[11] | Strong Inductive & Resonance Withdrawal |

| -OCF3 | +0.40 | +0.35 | Strong Inductive Withdrawal |

Note: Hammett constants for -OCF3 are sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.

Cumulative Electronic Effects in 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene

The arrangement of the three substituents in a 1,2,3-pattern on the benzene ring creates a complex electronic environment governed by competing influences and potential steric hindrance.

-

Overall Ring Activation/Deactivation: The presence of two powerful deactivating groups, -NO2 and -OCF3, overwhelmingly deactivates the entire aromatic ring. The activating +R effect of the -OCH3 group is insufficient to counteract the combined electron-withdrawing power of the other two. The ring is therefore highly electron-deficient and will be significantly less reactive towards electrophilic aromatic substitution than benzene itself.

-

Regioselectivity and Directing Effects: In polysubstituted benzenes, the directing effect is typically controlled by the most powerful activating group.[12]

-

-OCH3 (at C2): As the strongest activating group, it directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions. Positions C1 and C3 are already substituted. Therefore, the methoxy group strongly directs towards C5 .

-

-NO2 (at C1): This powerful meta-director points towards positions C3 and C5. Position C3 is substituted. Thus, the nitro group also directs towards C5 .

-

-OCF3 (at C3): This deactivating ortho, para-director points towards its ortho (C2, C4) and para (C6) positions. C2 is substituted. It therefore directs towards C4 and C6 .

-

-

Consensus and Predicted Reactivity: There is a strong consensus between the two most influential groups, the methoxy and nitro substituents, directing reactivity towards the C5 position . The trifluoromethoxy group directs elsewhere (C4, C6). Given that the methoxy group's influence as an activator is paramount in determining the position of attack, the C5 position is predicted to be the least electron-deficient and thus the most probable site for electrophilic attack, should a reaction be forced to occur.

-

Steric Hindrance: The three substituents are adjacent to one another, creating significant steric crowding.[13] This steric hindrance will likely impede electrophilic attack at positions C4 and C6, which are ortho to the bulky -OCF3 and -OCH3 groups, respectively. This further reinforces the electronic preference for substitution at the more accessible C5 position.

The net result of these combined effects is a highly deactivated ring where the C5 position is the most favored for electrophilic substitution, while the C4 and C6 positions are strongly disfavored due to both electronic and steric factors.

Caption: Cumulative directing effects on the 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene ring.

Experimental and Computational Validation Protocols

To empirically validate these theoretical predictions, a combination of computational modeling and spectroscopic analysis is recommended.

Protocol: Density Functional Theory (DFT) Analysis

This computational approach can model the molecule's electronic structure to visualize electron density and predict reactive sites.

Objective: To generate an electrostatic potential (ESP) map and calculate Natural Bond Orbital (NBO) charges for each carbon atom in the aromatic ring.

Methodology:

-

Structure Optimization: Build the 3D structure of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene using a molecular editor (e.g., Avogadro, GaussView). Perform a geometry optimization using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

ESP Map Generation: Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the electrostatic potential mapped onto an electron density surface. Regions of red/yellow indicate higher electron density (more nucleophilic), while regions of blue/green indicate lower electron density (more electrophilic).

-

NBO Analysis: Perform an NBO analysis to calculate the partial atomic charges on each of the six aromatic carbon atoms.

-

Analysis: Correlate the ESP map and NBO charges with the predictions. The C5 carbon is expected to have the least positive (or most negative) charge among the unsubstituted ring carbons, and the ESP map should show a region of relatively higher electron density at this position compared to C4 and C6.

Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful experimental technique to probe the electronic environment of each carbon atom. Carbon chemical shifts (δ) are sensitive to the local electron density; lower electron density (deshielding) generally results in a downfield shift (higher ppm).

Objective: To assign the chemical shifts of the aromatic carbons and infer the relative electron density at each position.

Methodology:

-

Sample Preparation: Dissolve a pure sample of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Assignment: Use 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign the chemical shifts for C4, C5, and C6. Computational prediction of NMR shifts (using a method like GIAO) can also aid in assignment.

-

Analysis: Compare the chemical shifts of C4, C5, and C6. Based on the electronic analysis, it is predicted that the resonance for C5 will be the most upfield (lowest ppm value) of the three C-H carbons, indicating it is the most shielded and electron-rich position.

Caption: A workflow for the computational and experimental validation of electronic effects.

Conclusion

The electronic character of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is dominated by the powerful electron-withdrawing effects of the nitro and trifluoromethoxy groups, rendering the aromatic ring highly deactivated towards electrophilic substitution. Despite this overall deactivation, the regioselectivity of potential reactions is dictated by a consensus of directing effects. The strongly activating ortho, para-directing methoxy group and the meta-directing nitro group both favor the C5 position. This electronic preference, combined with the significant steric hindrance at positions adjacent to the substituents, makes the C5 carbon the unequivocal site of highest electron density and accessibility on the ring. These predictions, rooted in fundamental principles of physical organic chemistry, can be empirically confirmed through computational modeling and ¹³C NMR spectroscopy, providing a robust framework for scientists leveraging this complex molecule in drug design and synthesis.

References

-

Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

-

Milam, S. (2014). Organic chemistry reaction #12 - nitro group to benzene. YouTube. [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

-

Quora. (2019). How could the presence of the NO2 group on a benzene ring affect the rate of further substitution?. [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

-

YouTube. (2013). Synthesis of poly-substituted benzenes. [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the.... [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

ResearchGate. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. [Link]

-

ResearchGate. (n.d.). Hammett Substituent Constants. [Link]

-

ResearchGate. (2006). 2-Methoxy-3-nitrophenol. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 8. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene in Organic Solvents

Introduction

In the landscape of modern drug discovery and materials science, the introduction of fluorine-containing functional groups has been a transformative strategy. The strategic incorporation of moieties like the trifluoromethoxy group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a compound of interest, likely as a synthetic intermediate, due to its unique combination of electron-withdrawing and electron-donating groups on an aromatic scaffold. A thorough understanding of its solubility in various organic solvents is a critical first step in its application, whether in reaction optimization, purification, or formulation development.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene and outlines a practical, step-by-step methodology for its experimental determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene possesses a distinct combination of functional groups that dictate its interactions with different solvents:

-

Benzene Ring: The aromatic core is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.[2][3][4][5][6]

-

Methoxy Group (-OCH₃): This group introduces some polarity and has a lone pair of electrons on the oxygen, making it a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and strongly electron-withdrawing group. The high electronegativity of the fluorine atoms significantly influences the electronic distribution of the entire molecule.

Overall, the molecule can be described as moderately polar with a significant nonpolar character due to the benzene ring and the trifluoromethoxy group. It lacks a hydrogen bond donor, which will be a key factor in its solubility profile.

Theoretical Framework for Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[7] This can be broken down into a more detailed analysis of the intermolecular forces at play between the solute (2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene) and the solvent.

Thermodynamics of Dissolution